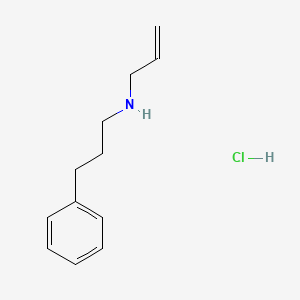
(3-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride” is a chemical compound . It is also known as 3-Phenylpropargylamine hydrochloride . The empirical formula of this compound is C9H10ClN .
Synthesis Analysis
The synthesis of amines like “(3-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride” can involve various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .Molecular Structure Analysis
The molecular structure of “(3-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride” can be represented by the formula CHN . The average mass of this compound is 133.190 Da and the monoisotopic mass is 133.089142 Da .Chemical Reactions Analysis
Amines, including “(3-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride”, are known to undergo a variety of chemical reactions. They can act as weak organic bases, accepting a proton from water to form substituted ammonium ions .Physical And Chemical Properties Analysis
Amines have the ability to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . The physical and chemical properties of amines can be influenced by factors such as the number of carbon atoms and their experimental elastic constants measurements .Applications De Recherche Scientifique
LDL Receptor Upregulator Synthesis
(Ito et al., 2002) developed a practical method to synthesize a compound that acts as an upregulator of the LDL receptor, which could have implications in managing cholesterol levels.
Hydroamination in Synthesis
The study by (Sobenina et al., 2010) explored hydroamination processes involving secondary dialkylamines, contributing to the development of new synthetic methodologies.
Antibacterial Compound Synthesis
(Mehta, 2016) described the synthesis and antibacterial activity of novel heterocyclic compounds, highlighting potential applications in fighting bacterial infections.
PDE Inhibition and Antimicrobial Activity
Research by (Bukhari et al., 2013) on new pyrimidin-2-amines showed potential in phosphodiesterase inhibition and antimicrobial properties, indicating their therapeutic potential.
Synthesis of Mixed Secondary and Tertiary Amines
(Chukhajian et al., 2020) developed a method for synthesizing methyl- and ethyl(allyl)(3-phenylprop-2-ynyl)amines, useful in therapeutic applications such as cancer therapy.
Fluorescence Detection of Amines
(You et al., 2006) established a method for detecting amines using fluorescence, valuable in analytical chemistry.
Antibacterial and Antifungal Applications of Amine-Modified Polymers
The study by (Aly & El-Mohdy, 2015) on amine-modified polymers demonstrated their potential in medical applications due to their antibacterial and antifungal properties.
Antimicrobial Properties of Triazene Incorporated Phenylamino Pyrimidine Derivatives
Research by (Jadvani & Naliapara, 2021) into novel pyrimidine derivatives showed antimicrobial activity, suggesting potential in combating infections.
Synthesis and Characterization of Chalcone Derivatives
(Salian et al., 2018) synthesized chalcone derivatives, contributing to the development of new compounds with potential pharmacological applications.
Safety and Hazards
Orientations Futures
The future directions for research on amines like “(3-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride” could involve further exploration of their unique properties and potential applications. For example, research on similar compounds has led to the development of new therapies and diagnostic tools .
Propriétés
IUPAC Name |
3-phenyl-N-prop-2-enylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-2-10-13-11-6-9-12-7-4-3-5-8-12;/h2-5,7-8,13H,1,6,9-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJBZGNGHKNSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCCC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6344128.png)
amine hydrochloride](/img/structure/B6344130.png)
![Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6344136.png)


![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344162.png)
![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344169.png)
![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6344175.png)
amine hydrochloride](/img/structure/B6344177.png)
amine hydrochloride](/img/structure/B6344183.png)
![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344191.png)
amine hydrochloride](/img/structure/B6344195.png)
amine hydrochloride](/img/structure/B6344215.png)
![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine](/img/structure/B6344222.png)